molecular formula C22H23N3O3S2 B15098016 N-(4-ethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide

N-(4-ethoxyphenyl)-2-(4-oxo-3-prop-2-enyl(3,5,6,7-tetrahydrocyclopenta[2,1-d]p yrimidino[4,5-b]thiophen-2-ylthio))acetamide

Cat. No.: B15098016
M. Wt: 441.6 g/mol
InChI Key: GJXYGXCXZWFZHH-UHFFFAOYSA-N
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Description

This compound is a structurally complex thienopyrimidine derivative characterized by a fused bicyclic core comprising pyrimidine and thiophene rings embedded within a tetrahydrocyclopenta system. Key structural features include:

  • Core: A 3,5,6,7-tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophene scaffold with a 4-oxo group at position 4 and a prop-2-enyl (allyl) substituent at position 2.
  • Substituents: A thioether (-S-) linkage connects the core to an acetamide group, which is further substituted with a 4-ethoxyphenyl moiety.

Properties

Molecular Formula

C22H23N3O3S2

Molecular Weight

441.6 g/mol

IUPAC Name

N-(4-ethoxyphenyl)-2-[(12-oxo-11-prop-2-enyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide

InChI

InChI=1S/C22H23N3O3S2/c1-3-12-25-21(27)19-16-6-5-7-17(16)30-20(19)24-22(25)29-13-18(26)23-14-8-10-15(11-9-14)28-4-2/h3,8-11H,1,4-7,12-13H2,2H3,(H,23,26)

InChI Key

GJXYGXCXZWFZHH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2CC=C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and synthetic distinctions between the target compound and analogs from the evidence:

Compound Core Structure Pyrimidine Substituents Acetamide Substituent Key Differences
Target Compound Tetrahydrocyclopenta[2,1-d]pyrimidino[4,5-b]thiophene 3-prop-2-enyl, 4-oxo N-(4-ethoxyphenyl) Ethoxy group (electron-donating) enhances solubility; allyl may increase reactivity .
: 2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-isopropylphenyl)acetamide Tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine 3-(4-chlorophenyl), 4-oxo N-(2-isopropylphenyl) Chlorophenyl (electron-withdrawing) and bulky isopropyl group may hinder binding .
: Ethyl 2-(2-((3-(4-chlorophenyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamido)acetate Tetrahydrocyclopenta[4,5]thieno[2,3-d]pyrimidine 3-(4-chlorophenyl), 4-oxo Ethyl ester Ester group instead of acetamide reduces hydrogen-bonding potential .

Structural and Functional Insights :

Steric Considerations :

  • The 2-isopropylphenyl group in ’s compound adds steric bulk, possibly reducing binding affinity in enzyme-targeted applications compared to the planar 4-ethoxyphenyl group .

Synthetic Challenges :

  • Allyl-substituted pyrimidines (target compound) may require controlled reaction conditions to avoid side reactions like polymerization, whereas chlorophenyl analogs () are synthetically more straightforward .

The ethoxy group could improve blood-brain barrier penetration relative to chlorophenyl derivatives .

Research Findings from Analogues :

  • : Alkylation of thiopyrimidines with chloroacetamides yields high-purity products (up to 85% yield), supporting the feasibility of the target compound’s synthesis .
  • : N-Substituted phenolic acetamides exhibit antioxidant and anti-inflammatory activities, hinting at possible therapeutic roles for the target compound’s ethoxyphenyl group .

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